![molecular formula C24H28ClN3O3 B13865855 2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol](/img/structure/B13865855.png)
2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol is a complex organic compound that features a quinoline moiety, a pyridine ring, and a piperidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol typically involves multiple steps, starting from readily available precursors. One common approach involves the allylation of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde with functionalized allylic iodide using metallic indium in anhydrous DMF as a solvent at ambient temperature . The structure of the synthesized compound is confirmed through elemental analysis and spectral data.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of scalable and cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives.
Scientific Research Applications
2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol has several scientific research applications:
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function. The compound may also modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-((6,7-dimethoxyquinazolin-4-yl)oxy)aniline: This compound shares the quinoline moiety and exhibits similar biological activities.
N-(5-((6,7-dimethoxyquinolin-4-yl)oxy)pyridin-2-yl)-1-propyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-carboxamide hydrochloride: Another compound with a quinoline moiety, used as an inhibitor of receptor tyrosine kinases.
Uniqueness
2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol is unique due to its combination of a quinoline moiety, a pyridine ring, and a piperidine ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H28ClN3O3 |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
2-[1-[3-chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol |
InChI |
InChI=1S/C24H28ClN3O3/c1-24(2,29)16-6-9-28(10-7-16)23-19(25)11-15(14-27-23)17-5-8-26-20-13-22(31-4)21(30-3)12-18(17)20/h5,8,11-14,16,29H,6-7,9-10H2,1-4H3 |
InChI Key |
XRXHUWALKWYNJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCN(CC1)C2=C(C=C(C=N2)C3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-Trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13865789.png)
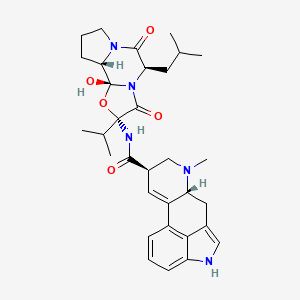
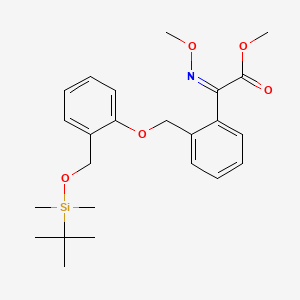
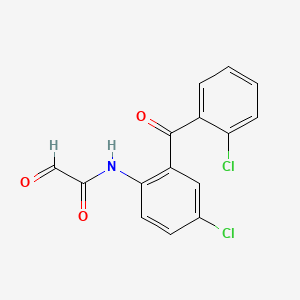
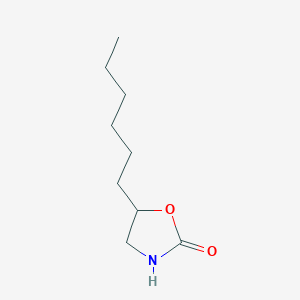
![[3-[(3,5-Dimethylphenyl)methoxy]phenyl]methanol](/img/structure/B13865815.png)
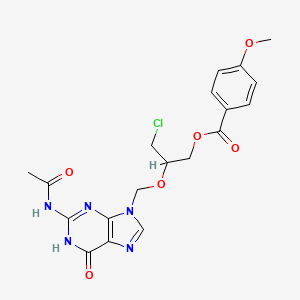
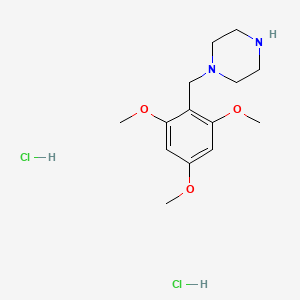
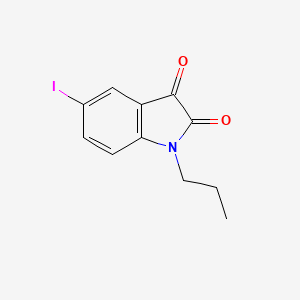
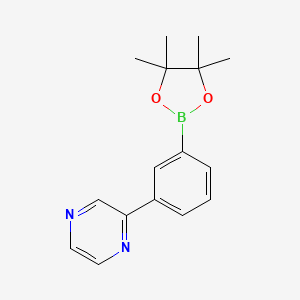
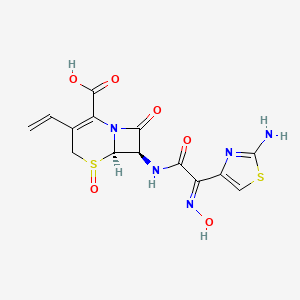
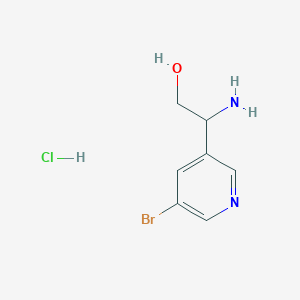
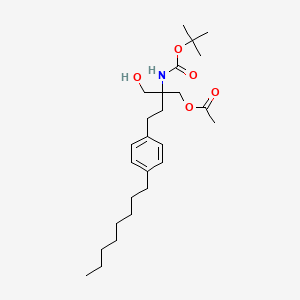
![2-[(Dimethylamino)methyl]-6-quinolinamine](/img/structure/B13865864.png)
